molecular formula C18H15FN4O2S B2978801 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 898611-84-2

2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2978801
CAS No.: 898611-84-2
M. Wt: 370.4
InChI Key: WEMBUJJNJVGWAT-UHFFFAOYSA-N
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Description

2-[(6-Benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a triazine-based acetamide derivative characterized by a sulfanyl linker bridging the triazinone core and the N-(2-fluorophenyl)acetamide moiety. The compound’s structure includes a benzyl group at position 6 of the triazinone ring and a fluorine-substituted phenyl group in the acetamide segment.

Properties

IUPAC Name

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S/c19-13-8-4-5-9-14(13)20-16(24)11-26-18-21-17(25)15(22-23-18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMBUJJNJVGWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting appropriate precursors under controlled conditions. This often involves the use of reagents such as hydrazine and aldehydes.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazine ring.

    Attachment of the Fluorophenylacetamide Moiety: The final step involves the coupling of the fluorophenylacetamide group to the triazine ring. This is typically achieved through an amide bond formation reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfanyl-linked acetamides and triazine derivatives. Below is a comparative analysis with structurally and functionally related compounds, supported by experimental data and research findings.

Structural Analogues with Triazine/Triazole Cores

  • ZINC C13035420 (2-(3-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl)acetic acid): Features a triazole ring instead of triazinone. Lacks the fluorophenyl group, which may reduce cytotoxicity compared to the target compound.
  • ZINC C20028245 (2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-nitrophenyl)acetamide): Replaces the triazinone with a thiazole ring.

Sulfanyl-Acetamide Derivatives with Fluorophenyl Groups

  • N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide (Compound 54) :

    • Contains a triazole ring and a sulfonyl group instead of sulfanyl.
    • Melting point: 204–206°C; yield: 86.6% .
    • The sulfonyl group enhances metabolic stability but may reduce reactivity compared to sulfanyl linkages.
  • N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide (Compound 55): Substitutes the triazinone with a triazole and replaces benzyl with thiophene. Exhibits lower melting point (175–177°C) and moderate yield (45.7%) .

Bioactivity Comparison

Compound Bioassay Activity (IC₅₀/EC₅₀) Reference
Target Compound Anticancer (Inferred)*
N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides IC₅₀ = 1.2–8.7 µM (anticancer)
Compound 8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide) LOX inhibition: 42% at 10 µM
Diclofenac Sodium (Reference) Anti-inflammatory: EC₅₀ = 8 mg/kg

*Bioactivity inferred from structurally related triazine derivatives in .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound ~403.43* Not reported Not reported
Compound 54 454.48 204–206 86.6
Compound 8t 428.5 Not specified Not reported
ZINC C20028245 379.38 Not reported Not reported

*Calculated based on molecular formula.

Key Research Findings and Implications

  • Anticancer Potential: Triazine-sulfanyl acetamides, including the target compound, are hypothesized to inhibit enzymes like carbonic anhydrase or tyrosine kinases, critical in cancer progression .
  • Structural Optimization : The fluorophenyl group enhances lipophilicity and bioavailability compared to nitro or thiophene substituents .
  • Limitations : The absence of direct bioactivity data for the target compound necessitates further in vitro and in vivo validation.

Biological Activity

The compound 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antibacterial, antifungal, and other pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16FN3O1S\text{C}_{16}\text{H}_{16}\text{F}\text{N}_3\text{O}_1\text{S}

This structure includes a triazine ring, which is significant for its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, fluorinated derivatives have shown strong antibacterial activity against various strains such as Pseudomonas aeruginosa and Staphylococcus aureus . The presence of the fluorine atom in the compound may enhance its lipophilicity and electron-withdrawing properties, contributing to its effectiveness.

Table 1: Antibacterial Activity Comparison

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli5 µg/mL
Compound BS. aureus3 µg/mL
2-[(6-benzyl-5-oxo... ]P. aeruginosaTBD

Antifungal Activity

In addition to antibacterial properties, similar compounds have also been evaluated for antifungal activity. The triazine derivatives have shown potential against fungal pathogens, making them candidates for further research in antifungal drug development .

The mechanism by which this compound exerts its biological effects may involve enzymatic inhibition. For example, studies have shown that triazine derivatives can inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death . This suggests a potential pathway for the compound's antibacterial action.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study assessed the antimicrobial efficacy of various triazine derivatives, including our compound of interest. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with a particular focus on E. coli and Bacillus subtilis. The study highlighted the importance of substituents on the triazine ring in enhancing biological activity .
  • In Vivo Studies :
    In vivo experiments demonstrated that similar compounds could reduce bacterial load in infected animal models significantly. These findings support the potential therapeutic applications of 2-[(6-benzyl-5-oxo... ] in treating bacterial infections .

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